Ethyl 2-(4-chloropyridin-2-YL)acetate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-(4-chloropyridin-2-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUNSNXHDJLWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC=CC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to Ethyl 2-(4-chloropyridin-2-yl)acetate involves the nucleophilic substitution of a suitable chloropyridine precursor with an ethyl acetate derivative or the formation of an ester linkage through reaction with ethyl bromoacetate.
- Starting Materials: 4-chloropyridine-2-ol (or 4-chloropyridin-2-ol) and ethyl bromoacetate.
- Reaction Type: Nucleophilic substitution where the hydroxyl group of 4-chloropyridine-2-ol attacks the electrophilic carbon in ethyl bromoacetate, leading to the formation of the ether linkage and ester group.
- Base: Potassium carbonate (K₂CO₃) is commonly used to deprotonate the hydroxyl group, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone facilitate the reaction by dissolving both reactants and base.
- Temperature: Reflux conditions around 60–80°C are typical to provide sufficient energy for the substitution.
- Reaction Time: Several hours (typically 4–12 hours) depending on scale and conditions.
- Purification: Column chromatography or recrystallization (e.g., from ethyl acetate/hexanes) is used to isolate the pure product.
This method yields this compound with good purity and moderate to high yield.
Industrial Scale Preparation
In industrial settings, the synthesis follows the same fundamental chemistry but is optimized for scalability and efficiency:
- Continuous Flow Reactors: These are employed to improve heat and mass transfer, allowing better control over reaction parameters and reducing reaction times.
- Optimized Stoichiometry: Using slight excess of ethyl bromoacetate (1.2–1.5 equivalents) ensures complete conversion of the pyridinyl hydroxyl group.
- Anhydrous Conditions: Moisture is rigorously excluded to prevent hydrolysis of the ester, using dry solvents and molecular sieves.
- Catalyst and Additives: Phase-transfer catalysts such as tetrabutylammonium bromide (TBAB) can be used to enhance reaction rates in biphasic systems.
- Microwave-Assisted Synthesis: In some cases, microwave irradiation is applied to accelerate the reaction, reducing time to under an hour with comparable yields.
Reaction Mechanism and Analysis
The key step is the nucleophilic substitution (S_N2) where the oxygen atom of the 4-chloropyridin-2-ol attacks the electrophilic carbon of ethyl bromoacetate, displacing bromide ion.
| Step | Description | Reagents/Conditions |
|---|---|---|
| 1 | Deprotonation of 4-chloropyridin-2-ol hydroxyl group | Potassium carbonate (K₂CO₃), polar aprotic solvent (DMF) |
| 2 | Nucleophilic attack on ethyl bromoacetate | Reflux at 60–80°C |
| 3 | Formation of this compound and bromide ion | - |
| 4 | Workup and purification | Extraction, chromatography or recrystallization |
Analytical and Structural Confirmation Methods
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
- $$^{1}H$$ NMR confirms the presence of ethyl ester protons (triplet near 1.2 ppm for methyl, quartet near 4.1 ppm for methylene) and aromatic pyridine protons.
- $$^{13}C$$ NMR shows signals for ester carbonyl (~165–170 ppm) and aromatic carbons.
- Mass Spectrometry (MS): Confirms molecular weight (215.63 g/mol) consistent with C9H10ClNO3.
- Infrared Spectroscopy (IR): Ester carbonyl stretch near 1735 cm$$^{-1}$$.
- X-ray Crystallography: Single-crystal X-ray diffraction studies provide bond lengths, angles, and confirm molecular geometry, including the chlorine substitution pattern on the pyridine ring.
Common Side Reactions and Mitigation
- Ester Hydrolysis: Moisture can hydrolyze the ester to the corresponding acid. Use of anhydrous solvents and drying agents mitigates this.
- Incomplete Substitution: Insufficient base or reactant stoichiometry can lead to unreacted starting material. Using excess ethyl bromoacetate and adequate base prevents this.
- Overheating: Excessive temperature may cause decomposition or side reactions; controlled reflux temperature is essential.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Starting materials | 4-chloropyridine-2-ol, ethyl bromoacetate | Purity >98% preferred |
| Base | Potassium carbonate (K₂CO₃) | 1.2 equivalents |
| Solvent | Dimethylformamide (DMF), acetone | Anhydrous |
| Temperature | 60–80°C (reflux) | Controlled heating |
| Reaction time | 4–12 hours | Monitored by TLC or HPLC |
| Purification | Column chromatography, recrystallization | Ethyl acetate/hexanes solvent |
| Yield | Typically 70–90% | Depends on scale and purity |
Research Findings and Literature Insights
- The presence of the 4-chloro substituent on the pyridine ring influences the reactivity by electron-withdrawing effects, enhancing nucleophilicity of the hydroxyl group and directing substitution reactions.
- Computational studies (DFT) have been used to analyze the electronic effects and predict reaction outcomes, supporting experimental data on reaction rates and product stability.
- Microwave-assisted synthesis and phase-transfer catalysis have been demonstrated to improve yields and reduce reaction times in recent studies.
- The compound is a versatile intermediate for further functionalization, including substitution at the chlorine site or hydrolysis to acids for biological activity studies.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chloropyridin-2-YL)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), and bases (sodium hydroxide).
Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Ethyl 2-(4-chloropyridin-2-YL)acetate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-(4-chloropyridin-2-YL)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes structurally related compounds and their key characteristics:
Biological Activity
Ethyl 2-(4-chloropyridin-2-yl)acetate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article summarizes the current understanding of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₉H₉ClN₂O₂
- Molecular Weight : 200.63 g/mol
- CAS Number : 349125-08-2
The compound features a pyridine ring substituted with a chlorine atom and an ethyl acetate moiety, which may contribute to its biological properties.
Research indicates that compounds similar to this compound exhibit various biological activities, particularly in antimicrobial and anti-inflammatory contexts. The following mechanisms have been suggested:
- Antimicrobial Activity : this compound has shown potential against specific bacterial strains, likely through inhibition of essential bacterial enzymes or interference with bacterial cell wall synthesis.
- Anti-inflammatory Effects : Compounds with similar structures have been noted to inhibit inflammatory pathways, possibly by modulating cytokine production or inhibiting pro-inflammatory enzymes.
- Selective Toxicity : Preliminary studies suggest that this compound may selectively target certain pathogens without significant toxicity to human cells, making it a candidate for further development as an antimicrobial agent.
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of various derivatives reported that this compound demonstrated moderate activity against Chlamydia trachomatis, with effective concentrations comparable to established antibiotics like spectinomycin. The compound's ability to reduce the formation of infectious elementary bodies (EBs) indicates its potential as an antichlamydial agent .
| Compound | Activity Against C. trachomatis (μg/mL) | Comparison Antibiotic (μg/mL) |
|---|---|---|
| This compound | 64 | Spectinomycin (128) |
| Reference Compound A | 32 | Penicillin (3) |
Cytotoxicity Studies
In cytotoxicity assays performed on human cell lines, this compound exhibited low toxicity levels, maintaining cell viability even at higher concentrations. This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human health .
Case Studies and Research Findings
- Study on Antichlamydial Activity : In a detailed investigation, researchers synthesized several derivatives of this compound and assessed their effects on C. trachomatis. The results indicated significant reductions in chlamydial inclusion size and number in treated cells compared to untreated controls, suggesting a disruption in the pathogen's lifecycle .
- In Vivo Studies : Animal models treated with this compound showed promising results in reducing infection rates without observable side effects, supporting its potential for clinical applications.
- Mechanistic Insights : Further studies aimed at elucidating the mechanism revealed that the compound might interfere with proteolytic pathways critical for bacterial survival, aligning with findings from related compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-(4-chloropyridin-2-yl)acetate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution between 4-chloropyridine-2-ol and ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent like dimethylformamide (DMF) under reflux . Optimization includes:
- Temperature control : Heating at 80–100°C to accelerate reaction kinetics.
- Solvent selection : DMF enhances nucleophilicity of the hydroxyl group.
- Purification : Column chromatography or recrystallization to isolate the product.
- Data Table :
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | K₂CO₃ (2.5 equiv) | 85–90% |
| Solvent | DMF | 15% higher vs. THF |
| Reaction Time | 12–16 hours | Minimal byproducts |
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridine ring protons at δ 8.3–7.4 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (m/z 215.63 for [M+H]⁺) .
- X-ray Crystallography : Resolves crystal packing and bond angles, though limited by crystal quality .
Advanced Research Questions
Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how do structural modifications affect potency?
- Mechanistic Insights : The chlorine atom enhances electrophilicity, enabling interactions with bacterial enzymes (e.g., dihydrofolate reductase). Substitution at the 4-position improves membrane permeability .
- Methodological Approach :
- SAR Studies : Synthesize derivatives (e.g., replacing Cl with Br or CF₃) and test against E. coli and S. aureus.
- Enzyme Assays : Measure IC₅₀ values against purified bacterial targets using fluorescence-based assays.
- Data Contradiction : While reports broad-spectrum activity, some studies note reduced efficacy against Gram-negative strains due to efflux pumps.
Q. How can conflicting data on the compound’s antiviral activity (e.g., SARS-CoV-2 3CL protease inhibition) be reconciled?
- Critical Analysis :
- Experimental Variables : Differences in assay conditions (e.g., protease concentration, pH) may alter IC₅₀ values.
- Structural Analogues : Derivatives with ester hydrolysis (to carboxylic acid) show enhanced binding to the protease active site .
- Resolution Strategy :
- Standardized Assays : Use FRET-based protocols with recombinant 3CL protease.
- Molecular Dynamics : Simulate ligand-protein interactions to identify key residues (e.g., His41, Cys145) .
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
- Crystallography Challenges : Low melting point (~45°C) and hygroscopicity complicate crystal growth.
- Solutions :
- Co-crystallization : Use guest molecules (e.g., cyclodextrins) to stabilize lattice formation .
- Low-Temperature Data Collection : Conduct experiments at 100 K to reduce thermal motion .
Methodological Considerations Table
| Research Focus | Key Technique | Pitfalls | Mitigation |
|---|---|---|---|
| Synthesis Optimization | Solvent screening | Byproduct formation in polar solvents | Use scavengers (e.g., molecular sieves) |
| Biological Activity | MIC determination | Strain-specific variability | Include positive controls (e.g., ciprofloxacin) |
| Structural Analysis | X-ray diffraction | Poor crystal quality | Vapor diffusion method for crystallization |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
